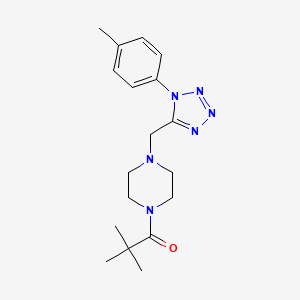![molecular formula C11H10ClF3O3 B2368978 Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate CAS No. 1506449-06-4](/img/structure/B2368978.png)
Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate is an organic compound that belongs to the class of phenoxyacetates. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with ethyl chloroacetate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
Reactants: 4-chloro-3-(trifluoromethyl)phenol and ethyl chloroacetate.
Catalyst/Base: Sodium hydroxide or potassium carbonate.
Solvent: Anhydrous ethanol or dimethylformamide (DMF).
Reaction Conditions: Reflux for 6-8 hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]ethanol.
科学的研究の応用
Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The chloro group may participate in hydrogen bonding or electrostatic interactions with the target, modulating the compound’s activity.
類似化合物との比較
Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate can be compared with other phenoxyacetates, such as:
Ethyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate: Similar structure but lacks the phenoxy group, resulting in different chemical properties.
Ethyl 2-[4-chloro-3-(trifluoromethyl)phenyl]carbamate: Contains a carbamate group instead of an ester, affecting its reactivity and biological activity.
The unique combination of the chloro, trifluoromethyl, and phenoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O3/c1-2-17-10(16)6-18-7-3-4-9(12)8(5-7)11(13,14)15/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNKBFXRNBAMEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
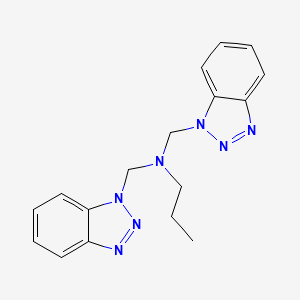
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2368896.png)

![N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2368898.png)
![5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2368901.png)
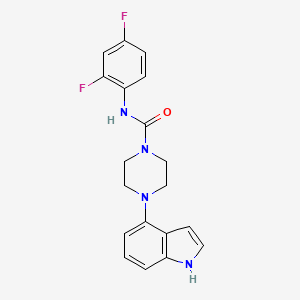
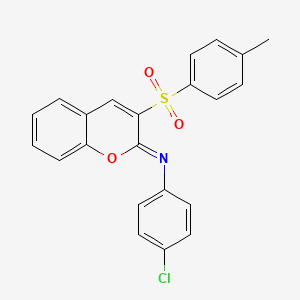
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide](/img/structure/B2368909.png)
![N-[(4-sulfamoylphenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2368910.png)
![N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2368911.png)
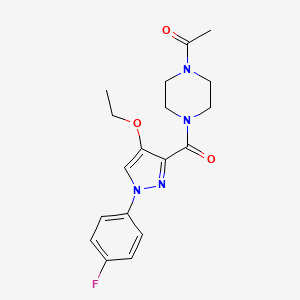
![6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2368915.png)

